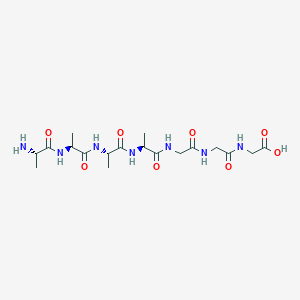![molecular formula C12H27O3PS2 B14232701 [1,2-Bis(sulfanyl)dodecyl]phosphonic acid CAS No. 378232-59-8](/img/structure/B14232701.png)
[1,2-Bis(sulfanyl)dodecyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2-Bis(sulfanyl)dodecyl]phosphonic acid is a compound characterized by the presence of two sulfanyl groups attached to a dodecyl chain, which is further connected to a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Bis(sulfanyl)dodecyl]phosphonic acid typically involves the reaction of dodecyl phosphonic acid with thiol-containing reagents under controlled conditions. One common method is the reaction of dodecyl phosphonic acid with thiourea followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
[1,2-Bis(sulfanyl)dodecyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The phosphonic acid group can participate in substitution reactions, leading to the formation of esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
[1,2-Bis(sulfanyl)dodecyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [1,2-Bis(sulfanyl)dodecyl]phosphonic acid involves its interaction with molecular targets through its sulfanyl and phosphonic acid groups. These interactions can lead to the modulation of biological pathways, including enzyme inhibition or activation. The compound’s ability to form strong bonds with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry and material science applications.
Comparación Con Compuestos Similares
Similar Compounds
- [1,2-Bis(sulfanyl)ethyl]phosphonic acid
- [1,2-Bis(sulfanyl)propyl]phosphonic acid
- [1,2-Bis(sulfanyl)butyl]phosphonic acid
Uniqueness
[1,2-Bis(sulfanyl)dodecyl]phosphonic acid is unique due to its longer dodecyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it particularly useful in applications requiring specific hydrophobic or hydrophilic characteristics.
Propiedades
Número CAS |
378232-59-8 |
|---|---|
Fórmula molecular |
C12H27O3PS2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1,2-bis(sulfanyl)dodecylphosphonic acid |
InChI |
InChI=1S/C12H27O3PS2/c1-2-3-4-5-6-7-8-9-10-11(17)12(18)16(13,14)15/h11-12,17-18H,2-10H2,1H3,(H2,13,14,15) |
Clave InChI |
RGGHBUIAJARCCB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C(P(=O)(O)O)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


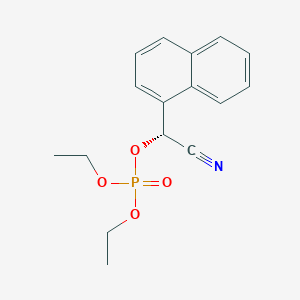
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)
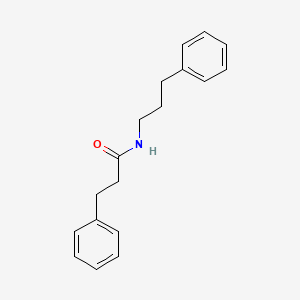
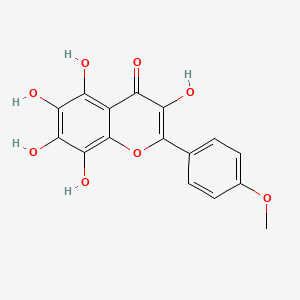
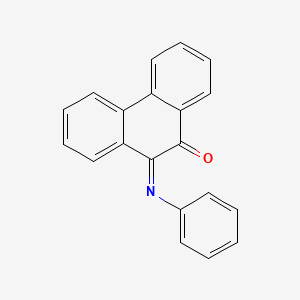

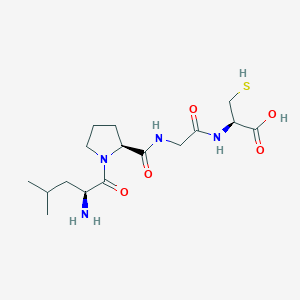
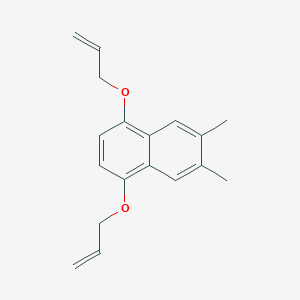
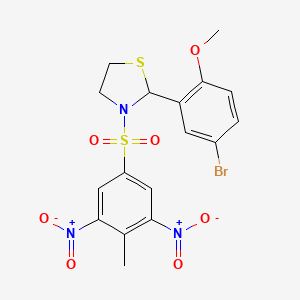
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)

![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
